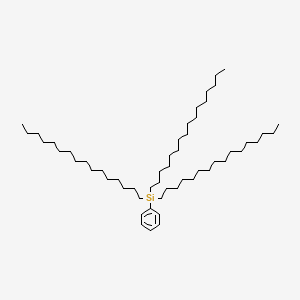
Trihexadecyl(phenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trihexadecyl(phenyl)silane is an organosilicon compound characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to three hexadecyl groups This compound is part of the broader class of silanes, which are silicon analogs of alkanes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trihexadecyl(phenyl)silane typically involves the reaction of phenylsilane with hexadecyl halides under specific conditions. One common method is the Grignard reaction, where phenylmagnesium bromide reacts with silicon tetrachloride to form phenylsilane, which is then further reacted with hexadecyl halides to yield this compound. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance reaction efficiency and scalability. The use of catalysts, such as transition metal complexes, can also improve the yield and selectivity of the desired product. Additionally, advanced purification techniques, such as distillation and chromatography, are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Trihexadecyl(phenyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bonds in the compound can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium or platinum are often used in reduction reactions.
Substitution: Electrophilic reagents like halogens or nitro compounds are used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silicon compounds.
Substitution: Various substituted phenylsilane derivatives.
Wissenschaftliche Forschungsanwendungen
Trihexadecyl(phenyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a component in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings, which have applications in electronics, automotive, and aerospace industries.
Wirkmechanismus
The mechanism of action of trihexadecyl(phenyl)silane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form strong bonds with oxygen and carbon atoms, making it a versatile reagent in chemical reactions. In biological systems, the compound can interact with cell membranes and proteins, potentially altering their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylsilane: A simpler analog with a single phenyl group attached to silicon.
Trimethyl(phenyl)silane: Contains three methyl groups instead of hexadecyl groups.
Triethyl(phenyl)silane: Contains three ethyl groups instead of hexadecyl groups.
Uniqueness
Trihexadecyl(phenyl)silane is unique due to the presence of long-chain hexadecyl groups, which impart distinct physical and chemical properties. These long alkyl chains can enhance the compound’s hydrophobicity and stability, making it suitable for applications that require durable and water-resistant materials. Additionally, the combination of phenyl and hexadecyl groups provides a balance of reactivity and stability, allowing for versatile applications in various fields.
Eigenschaften
CAS-Nummer |
18822-36-1 |
|---|---|
Molekularformel |
C54H104Si |
Molekulargewicht |
781.5 g/mol |
IUPAC-Name |
trihexadecyl(phenyl)silane |
InChI |
InChI=1S/C54H104Si/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46-51-55(54-49-44-43-45-50-54,52-47-41-38-35-32-29-26-23-20-17-14-11-8-5-2)53-48-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h43-45,49-50H,4-42,46-48,51-53H2,1-3H3 |
InChI-Schlüssel |
ZDMXMUVTQWLRLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[Si](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




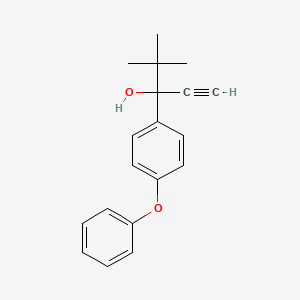
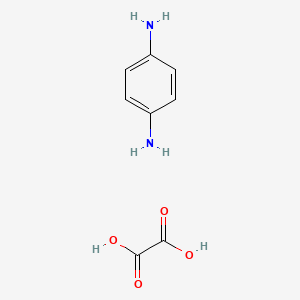


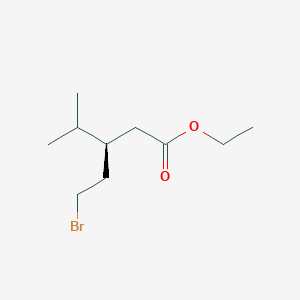



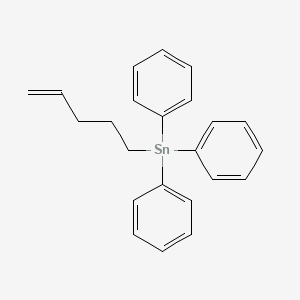


![2-[(2-Methoxyethyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11947700.png)
